molecular formula C4H6O2S B147607 Divinyl sulfone CAS No. 77-77-0

Divinyl sulfone

Cat. No. B147607
CAS RN: 77-77-0
M. Wt: 118.16 g/mol
InChI Key: AFOSIXZFDONLBT-UHFFFAOYSA-N
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Description

Divinyl sulfone (DVS) is a versatile chemical reagent that has been utilized in various applications, particularly in the field of polymer chemistry and biochemistry. It is known for its ability to activate supports for enzyme immobilization, as well as its crosslinking abilities with different polymers .

Synthesis Analysis

The synthesis of divinyl sulfone derivatives and related compounds has been explored in several studies. For instance, divinyl sulfides and sulfones have been synthesized using a Wittig–Horner reaction, which is a straightforward approach yielding photoactive compounds . Additionally, a general route to mono- and disubstituted divinyl sulfones has been developed, employing nucleophilic C-S bond formation with β-hydroxysulfonate derivatives and thioethanol or its analogs .

Molecular Structure Analysis

Divinyl sulfone has a unique molecular structure that allows it to act as a crosslinker. Its ability to form stable structures with cyclodextrins has been demonstrated, leading to the creation of novel polymeric materials with the capability to form inclusion complexes with various guest molecules . The molecular structure of divinyl sulfone also enables it to react with primary amines, leading to the formation of 1,1-dioxothiomorpholine derivatives with therapeutic applications 10.

Chemical Reactions Analysis

DVS has been shown to react rapidly with α-amides of Cys and His, Lys, and Tyr under specific pH conditions, which is crucial for enzyme immobilization . The cross-metathesis of commercial divinyl sulfone has been used to synthesize (E)-alkenylvinyl sulfones and (E,E)-dialkenyl sulfones with excellent stereoselectivity, which are valuable building blocks in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of DVS-activated supports have been extensively studied. For example, DVS-activated agarose beads are stable in a pH range of 5–10 at 25 °C under wet conditions . The crosslinking abilities of DVS with cyclodextrins have been evaluated, showing that the degree of cross-linking has a minor influence on the yield of inclusion complex formation, indicating a sorption process based on the formation of inclusion complexes .

Scientific Research Applications

Biofunctional Paper Modification

Divinyl sulfone (DVS) has been utilized for the covalent modification of cellulose in the creation of biofunctional paper. This technique, demonstrated by Yu et al. (2012), allows for the immobilization of small molecules, proteins, and DNA onto cellulose membranes. The bioactivity of the modified cellulose is specific, dose-dependent, and stable over time. This approach has potential applications in point-of-care diagnostics, environmental monitoring, and research tools for limited-resource settings (Yu et al., 2012).

Enzyme Immobilization and Stabilization

DVS has been used for the activation of agarose beads to immobilize and stabilize enzymes. Santos et al. (2015) found that DVS-activated agarose is stable in certain pH ranges and can rapidly react with amino acids like Cys and His. The immobilization of enzymes like chymotrypsin on this support exhibited improved stability and activity, demonstrating DVS's potential in enzyme immobilization for various applications (Santos et al., 2015).

Crosslinking Agent for Proteins

DVS has been proposed as a crosslinking reagent for oligomeric proteins. Research by Sereikaitė et al. (2003) studied the kinetics of DVS's reactions with amino groups in proteins, suggesting its use in detecting protein associations in solutions (Sereikaitė et al., 2003).

Sorbents and Encapsulating Agents

Morales-Sanfrutos et al. (2015) evaluated DVS for preparing water-insoluble cyclodextrin-based polymers, which can form inclusion complexes with various molecules. This study highlights DVS's role in environmental and bioactive compound sorption, supporting its use as sorbents and encapsulating agents (Morales-Sanfrutos et al., 2015).

Synthesis of Building Blocks

Bieniek et al. (2006) demonstrated the catalytic cross-metathesis of DVS to produce novel alkenylvinyl sulfones, which are useful building blocks in various syntheses, including substituted thiomorpholine 1,1-dioxide derivatives (Bieniek et al., 2006).

Quadrupolar Chromophores

Monçalves et al. (2014) explored DVS in synthesizing divinyl sulfides and sulfones as quadrupolar chromophores. These compounds, exhibiting UV absorption and fluorescence emission, offer potential applications as photoactive or two-photon absorption chromophores (Monçalves et al., 2014).

DNA Adducts and Toxicological Research

Lv et al. (2017) investigated the formation of covalent DNA adducts by DVS, an oxidative metabolite of sulfur mustard. This study provided insights into DNA damage induced by DVS and its toxicological implications (Lv et al., 2017).

Antiprotozoal Activities

Pal et al. (2010) synthesized divinyl sulfone-modified carbohydrates with significant cell death effects on Entamoeba species. This study showcased the potential of DVS-modified compounds in antiprotozoal applications (Pal et al., 2010).

Enhancing MS/MS Analysis in Proteomics

Boja et al. (2004) used DVS as a postdigestion modifier in proteomics to enhance the a(1) ion in MS/MS analysis. This study demonstrates DVS's utility in improving protein identification and sequencing (Boja et al., 2004).

Cathode–Electrolyte Interfacial Stability

Yim et al. (2016) suggested a bi-functionalized DVS for enhancing the electrolyte–electrode interface stability in nickel-rich cathode materials, improving their applicability and performance (Yim et al., 2016).

Macrocyclic Sulfones Synthesis

Teyssot et al. (2003) reported the synthesis of macrocyclic sulfones via Michael addition to DVS, contributing to advancements in organic chemistry and pharmaceutical applications (Teyssot et al., 2003).

Cytocompatibility Studies

Lai (2014) explored the cytocompatibility of DVS cross-linked hyaluronic acid, revealing the relationship between molecular structure and cell viability, with implications in biomedical applications (Lai, 2014).

Safety And Hazards

When handling Divinyl sulfone, personal protective equipment/face protection should be worn. Ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Divinyl sulfone opens new approaches for modification and provides opportunities for advanced synthesis of polysaccharide-based hydrogels , magnetic nanoparticles , novel supports for enzyme immobilization , chromatographic supports, and sorbents .

properties

IUPAC Name

1-ethenylsulfonylethene
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InChI

InChI=1S/C4H6O2S/c1-3-7(5,6)4-2/h3-4H,1-2H2
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InChI Key

AFOSIXZFDONLBT-UHFFFAOYSA-N
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Canonical SMILES

C=CS(=O)(=O)C=C
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Molecular Formula

C4H6O2S
Record name DIVINYL SULFONE
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Related CAS

62804-37-9
Record name Ethene, 1,1′-sulfonylbis-, homopolymer
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DSSTOX Substance ID

DTXSID6031253
Record name Divinyl sulfone
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Molecular Weight

118.16 g/mol
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Physical Description

Divinyl sulfone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
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Boiling Point

453 °F at 760 mmHg (NTP, 1992), 234.5 °C
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Flash Point

217 °F (NTP, 1992), 217 °F
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), SOL IN WATER
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Density

1.1788 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.177 g/cu cm @ 25 °C
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Vapor Pressure

0.78 [mmHg]
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Product Name

Divinyl sulfone

Color/Form

LIQUID

CAS RN

77-77-0
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Melting Point

-15 °F (NTP, 1992), -26 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,060
Citations
JY Lai - Carbohydrate polymers, 2014 - Elsevier
… Although the treatment of HA with divinyl sulfone (DVS) is reported, the effects of cross-linker concentration on the biomaterial-mediated retinal pigment epithelial (RPE) cellular …
Number of citations: 73 www.sciencedirect.com
K Ratzenböck, MMU Din, SM Fischer, E Žagar… - Chemical …, 2022 - pubs.rsc.org
… Copolymerization of diols with difunctional Michael acceptors such as divinyl sulfone or … Accordingly, the highly reactive difunctional Michael acceptor divinyl sulfone (DVS), 16 …
Number of citations: 8 pubs.rsc.org
JD West, CE Stamm, HA Brown… - Chemical research in …, 2011 - ACS Publications
Previously, we determined that diethyl acetylenedicarboxylate (DAD), a protein cross-linker, was significantly more toxic than analogous monofunctional electrophiles. We hypothesized …
Number of citations: 29 pubs.acs.org
BB Pinheiro, NS Rios, ER Aguado… - International journal of …, 2019 - Elsevier
… A novel heterofunctional support for enzyme immobilization, chitosan-divinyl sulfone, was … These results show that chitosan activated with divinyl sulfone is a very promising support …
Number of citations: 109 www.sciencedirect.com
GN Grover, SNS Alconcel, NM Matsumoto… - …, 2009 - ACS Publications
Herein we report the synthesis of vinyl sulfone end-functionalized PEGylated polymers by reversible addition−fragmentation chain transfer (RAFT) polymerization for conjugation to …
Number of citations: 103 pubs.acs.org
RM Bezerra, RRC Monteiro, DMA Neto… - Enzyme and Microbial …, 2020 - Elsevier
Lipase from Thermomyces lanuginosus (TLL) was immobilized onto a novel heterofunctional support, divinyl sulfone (DVS) superparamagnetic nanoparticles (SPMNs) functionalized …
Number of citations: 75 www.sciencedirect.com
JCS dos Santos, N Rueda, O Barbosa… - RSC …, 2015 - pubs.rsc.org
… Preparation of divinyl sulfone-support. A volume of 7.5 mL divinyl sulfone was added to 200 mL of 333 mM sodium carbonate buffer at pH 12.5 and vigorously stirred until the solution …
Number of citations: 90 pubs.rsc.org
C Gao, D Yan, X Zhu, W Huang - Polymer, 2001 - Elsevier
… Water-soluble hyperbranched poly(sulfone-amine)s with multiple amino end groups were prepared by direct polyaddition of divinyl sulfone (DV, A 2 ) to N-ethylethylenediamine (NDA, …
Number of citations: 50 www.sciencedirect.com
S Ibrahim, QK Kang… - Journal of Biomedical …, 2010 - Wiley Online Library
In recent studies, we showed that exogenous hyaluronic acid oligomers (HA‐o) stimulate functional endothelialization, though native long‐chain HA is more bioinert and possibly more …
Number of citations: 96 onlinelibrary.wiley.com
MA STAHMANN, C GOLUMBIC… - The Journal of …, 1946 - ACS Publications
… divinyl sulfone (II) when treated with triethylamine in dry benzene. They found that divinyl sulfone … Ford-Moore (7) studied further the reactionof H sulfone and divinyl sulfone with amino …
Number of citations: 40 pubs.acs.org

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